d-threo-PDMP

Sphingolipid Metabolism Enzyme Inhibition Stereochemistry

d-threo-PDMP (CAS 109836-82-0) is the stereochemically pure, active (1R,2R) isomer of PDMP—a potent, competitive inhibitor of glucosylceramide synthase (GCS; Ki=0.7 μM). Unlike racemic DL-threo-PDMP or undefined isomer mixtures, this single enantiomer delivers clean, reproducible GSL depletion without confounding off-target effects from L-threo (a GSL biosynthesis stimulator) or erythro isomers (GCS-independent growth inhibitors). Essential for neurobiology (neurite outgrowth, axonal branching), cancer metabolism (lysosomal dysfunction/mTORC1 crosstalk studies with D-PBPP control), and drug-resistant AML models. Insist on stereochemical definition for interpretable, publishable results.

Molecular Formula C23H38N2O3.ClH
Molecular Weight 427.025
CAS No. 109836-82-0
Cat. No. B1139556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-threo-PDMP
CAS109836-82-0
Molecular FormulaC23H38N2O3.ClH
Molecular Weight427.025
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgPurity:98+%Physical solid
Solubility>64.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





d-threo-PDMP (CAS 109836-82-0): A Stereospecific Glucosylceramide Synthase Inhibitor for Sphingolipid Research


d-threo-PDMP (CAS 109836-82-0) is the active stereoisomer of the ceramide analog PDMP, which functions as a potent, competitive inhibitor of glucosylceramide synthase (GCS, UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis [1]. It exhibits mixed-type competitive inhibition against the substrate ceramide with an IC50 of 5 μM and a Ki of 0.7 μM [1]. As a research tool, it is used extensively to deplete cellular GSLs and investigate their roles in cell signaling, membrane biology, and disease [2].

The Critical Need for d-threo-PDMP Purity: Why Racemic or Alternative Stereoisomers Are Not Suitable for Targeted GCS Inhibition


The PDMP molecule possesses two adjacent chiral centers, resulting in four distinct stereoisomers (D-threo, L-threo, D-erythro, L-erythro), each with profoundly different biological activities [1]. Critically, only the D-threo (1R,2R) isomer acts as a potent inhibitor of GCS; the L-threo isomer is a stimulator of GSL biosynthesis, and erythro isomers inhibit cell growth through a GCS-independent mechanism [2][3]. Consequently, using racemic mixtures (e.g., DL-threo-PDMP) or undefined isomer compositions introduces confounding variables, including opposing effects on sphingolipid metabolism and distinct off-target activities, rendering experimental results difficult to interpret and non-reproducible [2].

d-threo-PDMP vs. Analogues and Alternative Inhibitors: Quantifying Key Differentiators in GCS Inhibition and Cellular Pharmacology


Stereospecific GCS Inhibition: d-threo-PDMP vs. the Inactive/Stimulatory L-threo Isomer

d-threo-PDMP (D-PDMP) is the sole isomer among the four PDMP stereoisomers with potent GCS inhibitory activity [1]. In direct comparison, treatment of B16 melanoma cells with the L-threo isomer stimulated glycosphingolipid (GSL) biosynthesis, as monitored by metabolic labeling with [3H]Gal, whereas D-PDMP markedly inhibited incorporation of radioactivity into GlcCer, LacCer, and GM3 [2]. In cell-free assays, D-PDMP inhibited LacCer and GM3 synthases in addition to GlcCer synthase, while the L-threo isomer had no effect in vitro, demonstrating a strict stereochemical requirement for enzyme inhibition [2].

Sphingolipid Metabolism Enzyme Inhibition Stereochemistry

Dual Mechanism: d-threo-PDMP mTORC1 Inhibition vs. the mTORC1-Inactive Analog D-PBPP

d-threo-PDMP exhibits a dual mechanism of action, inhibiting both GCS and mechanistic target of rapamycin complex 1 (mTORC1) activity, whereas a more potent GCS inhibitor analog, D-PBPP, lacks the mTORC1 inhibitory effect [1][2]. This differentiation is crucial for experimental design; d-threo-PDMP's mTORC1 inhibition is mediated by lysosomal lipid accumulation and mTOR translocation, effects not shared by D-PBPP or other GCS inhibitors like Miglustat [2]. Researchers must select the appropriate compound based on whether GCS inhibition alone (D-PBPP) or the combined GCS/mTORC1 phenotype (d-threo-PDMP) is required.

mTOR Signaling Autophagy Lysosomal Biology

Lysosomal Lipid Accumulation: d-threo-PDMP vs. the Clinically-Used GCS Inhibitor Miglustat (ND-DNJ)

Unlike other GCS inhibitors, d-threo-PDMP induces a distinct phenotype of lysosomal sphingolipid accumulation and subsequent mTOR inactivation [1]. In a direct comparison, treatment with PDMP, but not Miglustat (ND-DNJ), led to the accumulation of sphingolipids in lysosomes, prolonged lysosomal staining of a functionalized sphingosine analogue (pacSph), and enrichment of lysobisphosphatidic acid (LBPA) and cholesterol [1]. This indicates that d-threo-PDMP impairs lysosomal lipid export, a mechanism distinct from simple GCS inhibition and not shared by all drugs in this class.

Lysosomal Storage Sphingolipid Trafficking Pharmacology

Synergistic Cytotoxicity in Drug-Resistant Cancer: d-threo-PDMP vs. Eliglustat Combination Therapy

d-threo-PDMP, but not the clinically-approved GCS inhibitor Eliglustat, demonstrates synergistic cytotoxicity in combination with the ceramide hydrolysis inhibitor SACLAC against drug-resistant, P-glycoprotein (P-gp)-expressing Acute Myeloid Leukemia (AML) cells [1]. In HL-60/DNR cells, the combination of SACLAC and d-threo-PDMP showed significantly enhanced cell death, whereas Eliglustat failed to replicate this synergy [1]. This suggests d-threo-PDMP's chemosensitizing effect is mediated by mechanisms beyond simple GCS inhibition, potentially involving its effects on lysosomal biology and mTOR signaling.

Acute Myeloid Leukemia Chemosensitization P-glycoprotein

Optimal Experimental Use-Cases for d-threo-PDMP Based on Validated Evidence


Investigating Stereospecific Control of GSL Biosynthesis and Neuronal Development

Use d-threo-PDMP as a tool to induce a clean, stereospecific depletion of cellular glucosylceramide and its downstream glycosphingolipids (e.g., GM3, GD3). This is critical for studies in neurobiology where precise modulation of GSLs is needed to assess their role in neurite outgrowth and axonal branching. The L-threo isomer should be employed as a negative control to demonstrate stereospecificity, as it stimulates GSL biosynthesis and produces opposite effects [1][2].

Decoupling GCS Inhibition from mTORC1 Signaling and Lysosomal Dysfunction

Utilize d-threo-PDMP in parallel with its analog D-PBPP to delineate the contributions of GCS inhibition versus mTORC1 inactivation and lysosomal lipid accumulation on cellular processes. d-threo-PDMP serves as the dual-activity compound (GCSi + mTORC1i), while D-PBPP acts as a more potent, single-activity control (GCSi only) [3]. This paired approach is essential for studies on autophagy, lysosomal storage, and cancer cell metabolism where these pathways intersect.

Modeling Chemoresistance and Sphingolipid-Mediated Cell Death in Cancer

Apply d-threo-PDMP in combination with other sphingolipid metabolism modulators (e.g., ceramidase inhibitors) to investigate synergistic cytotoxic mechanisms in drug-resistant cancer models, particularly those expressing P-glycoprotein (P-gp). Its unique ability to induce lysosomal dysfunction and mTOR inactivation, not shared by clinical GCS inhibitors like Eliglustat, makes it a valuable probe for studying alternative cell death pathways in AML and other malignancies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-threo-PDMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.